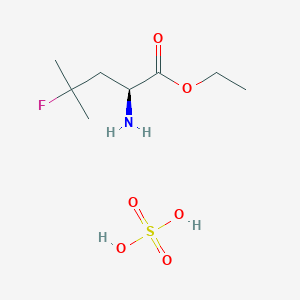

![molecular formula C21H22N4O2S2 B2813845 4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946357-64-8](/img/structure/B2813845.png)

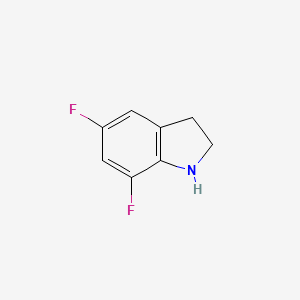

4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazoles and triazoles, for example, are known to participate in a variety of chemical reactions .Scientific Research Applications

UV Protection and Antimicrobial Applications

Compounds containing thiazole and sulfonamide moieties, such as 4-(5-methyl-4-(1-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamides, have been designed and applied for UV protection and antimicrobial treatments of cotton fabrics. These compounds enhance fabric dyeability and impart practical benefits like UV shielding and bacterial resistance. Their effectiveness was confirmed through assessments showing excellent fastness properties and effective UV and antibacterial functionalities, further characterized by SEM and EDX analysis to compare treated and untreated fabrics (Mohamed, Fahmy, & Abdel-Wahab, 2020).

Anticancer and Antiviral Agents

Sulfonamide derivatives have been synthesized for potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides have shown promising results in preclinical evaluations for these activities. Notably, certain derivatives displayed potent anticancer activity against human tumor cell lines and modest inhibition of HCV NS5B RdRp activity, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Research

In the realm of enzyme inhibition, benzenesulfonamides incorporating various moieties have been identified as potent inhibitors of carbonic anhydrases (CAs), crucial for various physiological functions. These inhibitors exhibit low nanomolar activity against certain CA isoforms, making them significant for understanding CA-related diseases and developing therapeutic strategies. The structural diversity of these compounds allows for the exploration of their inhibitory mechanisms and potential applications in treating diseases related to carbonic anhydrase dysregulation (Alafeefy et al., 2015).

Environmental and Photodynamic Therapy Applications

The environmental persistence and effects of sulfonamides and their derivatives have been extensively studied, with some compounds identified as emerging organic pollutants due to their ubiquity in water and potential toxic effects. Research has focused on their occurrence in various environments and the development of analytical methods for their detection and quantification. This research is crucial for assessing the environmental impact of these compounds and guiding regulatory and remediation efforts (Herrero et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is Shikimate Dehydrogenase (Mt SD) , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate Dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of the chorismate end product, which is crucial for the survival and proliferation of certain pathogens .

Biochemical Pathways

The compound affects the Shikimate pathway , which is responsible for the biosynthesis of chorismate. Chorismate serves as a precursor for the synthesis of aromatic amino acids and other aromatic compounds in organisms. By inhibiting Shikimate Dehydrogenase, the compound disrupts this pathway, leading to a deficiency in these essential compounds .

Result of Action

The inhibition of Shikimate Dehydrogenase by the compound leads to a disruption in the biosynthesis of chorismate . This disruption can lead to a deficiency in essential aromatic compounds in certain pathogens, potentially leading to their death or inhibited growth .

properties

IUPAC Name |

4-ethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2/c1-3-16-8-10-18(11-9-16)29(26,27)22-13-12-17-14-28-21-23-20(24-25(17)21)19-7-5-4-6-15(19)2/h4-11,14,22H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXPNYRKLYHRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)

![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)

methyl}phenol](/img/structure/B2813777.png)

![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)